molecular formula C8H9NO3 B012836 (S)-1-(3-nitrophenyl)ethanol CAS No. 103966-65-0

(S)-1-(3-nitrophenyl)ethanol

Cat. No. B012836
M. Wt: 167.16 g/mol
InChI Key: FRPQAVXDUWMFCK-LURJTMIESA-N
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Description

(S)-1-(3-Nitrophenyl)ethanol, also known as S-NPE, is an organosulfur compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound is a chiral alcohol, meaning it has two different forms (enantiomers) that are mirror images of each other, and is produced from the reaction of nitrobenzene and ethanethiol. Due to its unique properties, S-NPE has been used in numerous laboratory experiments to study the effects of various biochemical and physiological processes.

Scientific Research Applications

Spectral Analysis

  • Application Summary : “(S)-1-(3-nitrophenyl)ethanol” can be analyzed using various spectroscopic techniques, such as NMR .
  • Results or Outcomes : The NMR spectra provide valuable information about the molecular structure of the compound .

Material Safety Data Sheet (MSDS)

  • Application Summary : The MSDS for “(S)-1-(3-nitrophenyl)ethanol” provides important information about its properties, potential hazards, protective measures, and safety precautions .
  • Methods of Application : The MSDS is used to guide the safe handling, storage, and disposal of the compound .
  • Results or Outcomes : The MSDS helps ensure that the compound is used safely and responsibly .

Spectral Analysis

  • Application Summary : “(S)-1-(3-nitrophenyl)ethanol” can be analyzed using various spectroscopic techniques, such as NMR .
  • Results or Outcomes : The NMR spectra provide valuable information about the molecular structure of the compound .

Material Safety Data Sheet (MSDS)

  • Application Summary : The MSDS for “(S)-1-(3-nitrophenyl)ethanol” provides important information about its properties, potential hazards, protective measures, and safety precautions .
  • Methods of Application : The MSDS is used to guide the safe handling, storage, and disposal of the compound .
  • Results or Outcomes : The MSDS helps ensure that the compound is used safely and responsibly .

properties

IUPAC Name

(1S)-1-(3-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPQAVXDUWMFCK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-nitrophenyl)ethanol

Synthesis routes and methods I

Procedure details

40 g of 3-nitrophenylacetic acid was added to a solution of 26 ml of 10M borane-methyl sulfide in 200 ml of THF, and the mixture was stirred at 25° C. for 3 hr. The solution was then acidified with HCl in methanol, followed by evaporation of the solvent. The product 3-nitrophenylethanol (IV, A=H) was partitioned between diethyl ether (Et2O) and aqueous sodium carbonate, and the Et2O layer dried over sodium sulfate. Evaporation of the Et2O afforded 34.8 g of 3-nitrophenylethanol (IV, A=H) as an oil.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

26.4 g (160 mmol) of 1-(3-nitrophenyl)ethanone are suspended in 270 ml of methanol, and 6.1 g (160 mmol) of sodium borohydride are added in portions with ice cooling. The reaction mixture is subsequently stirred for a further 3 h without cooling, diluted with 300 ml of dichloromethane and washed with 3×200 ml of water. The organic phase is dried over sodium sulfate and evaporated to dryness.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
DL Bordón, LD Villalba, ML Aimar, JJ Cantero… - Biocatalysis and …, 2015 - Elsevier
This paper describes the search for novel vegetal biocatalysts for the stereoselective reduction of prochiral phenylketones. In this study, twenty native weeds were tested and Eryngium …
MF Decarlini, ML Aimar, AM Vázquez, S Vero… - Biocatalysis and …, 2017 - Elsevier
Twenty strains of fungi isolated from food samples were screened for the asymmetric reduction of acetophenone. A dimorphic fungus denominated initially as GZ1 and isolated from a …
H Lin, YZ Chen, XY Xu, SW Xia, LX Wang - Journal of Molecular Catalysis B …, 2009 - Elsevier
In our effort to screen for strains producing carbonyl reductases with high activity and enantioselectivity, Saccharomyces cerevisiaeCGMCC 2.396 was found to be able to catalyze the …
MF Decarlini, DL Bordón, AM Vázquez… - Biocatalysis and …, 2019 - Elsevier
A mechanistic interpretation of the kinetic profiles obtained for the stereoselective reduction of acetophenone promoted by Galactomyces candidus GZ1 under aerobic and anaerobic …
GAB Vieira, DM Araujo, TLG Lemos… - Journal of the Brazilian …, 2010 - SciELO Brasil
The reactivity and stereoselectivity showed by a new strain of Candida tropicalis in the reduction of prochiral ketones have been compared with the ones previously attained in our …
Number of citations: 25 www.scielo.br
ML Aimar, DL Bordón, SM Formica… - Biocatalysis and …, 2014 - Taylor & Francis
The screening of four invasive plant species for use as biocatalysts in the stereoselective reduction of ketones is reported. Our studies revealed that fruits of Ligustrum lucidum can be …
A Li, L Ye, F Guo, X Yang, H Yu - Journal of Molecular Catalysis B …, 2015 - Elsevier
Robust biocatalysts are in high demand for the reduction of prochiral ketones to anti-Prelog chiral alcohols. A recently isolated bacterial strain ZJUY-1401 exhibited high reduction …
BA Barros-Filho, F Maria da Conceição… - Tetrahedron …, 2009 - Elsevier
Growing cells of the basiodiomycete Lentinus strigellus in potato-dextrose broth have been used for the first time as a biocatalyst in the stereoselective reduction of aromatic and …
EB Kurbanoglu, K Zilbeyaz, M Ozdal, M Taskin… - Bioresource …, 2010 - Elsevier
The asymmetric reductions of acetophenone and its analogues using once immobilized Rhodotorula glutinis cells were studied. The performance and reaction parameters of the …
BA Barros-Filho, FM Nunes… - Journal of Molecular …, 2010 - Elsevier
Growing cells of the phytopathogen fungus Lasiodiplodia theobromae in potato dextrose broth have shown their potential for the stereoselective bioreduction of different prochiral …

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